Glioma Cell Monolayer Proliferation Inhibition: 5-LOX Inhibitor AA-863 vs. U-60,257 Head-to-Head Comparison
In a direct head-to-head study in human glioma monolayer cultures, the 5-lipoxygenase inhibitor AA-863 demonstrated an IC₅₀ of 9.0 µM after one week of treatment, representing a 4.4-fold greater potency than the comparator U-60,257 (piriprost), which required 40.0 µM to achieve equivalent proliferation suppression [1]. In three-dimensional tumor spheroid models, AA-863 elicited inhibitory effects on proliferation and volume growth at concentrations as low as 0.4–2.0 µM, whereas U-60,257 required 1.0–5.0 µM—a dose range where monolayer cultures showed no detectable effect, indicating superior tissue-penetrant activity [1].
| Evidence Dimension | In vitro antiproliferative potency in human glioma cell lines (U-343 MGa, U-251 MG) |
|---|---|
| Target Compound Data | AA-863 IC₅₀ (monolayer, 1 week) = 9.0 µM; spheroid effective range = 0.4–2.0 µM |
| Comparator Or Baseline | U-60,257 (piriprost) IC₅₀ (monolayer, 1 week) = 40.0 µM; spheroid effective range = 1.0–5.0 µM |
| Quantified Difference | 4.4-fold lower IC₅₀ in monolayer; approximately 2.5-fold lower effective concentration threshold in spheroids |
| Conditions | Human glioma cell lines U-343 MGa and U-251 MG; monolayer culture and multicellular tumor spheroid models; 1-week treatment duration |
Why This Matters
The 4.4-fold potency advantage of AA-863 over U-60,257 in glioma monolayers, combined with its lower effective threshold in 3D spheroid models, provides a quantitative basis for selecting AA-863 as the preferred 5-LOX-targeted antiproliferative agent in glioblastoma research applications.
- [1] Gáti I, Bergström M, Csóka K, Muhr C, Carlsson J. Effects of the 5-lipoxygenase inhibitors AA-863 and U-60,257 on human glioma cell lines. Prostaglandins Leukot Essent Fatty Acids. 1990;40(2):117-124. doi:10.1016/0952-3278(90)90153-c. View Source
